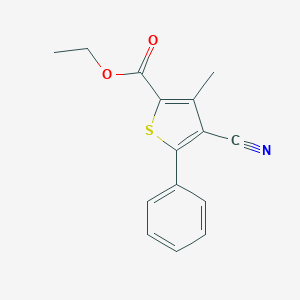
Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate, also known as EMPTC, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. EMPTC is a thiophene derivative that has been synthesized using various methods.
作用机制
The mechanism of action of Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate has also been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the inhibition of cell proliferation. Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate has several advantages as a research tool, including its high selectivity and sensitivity, low toxicity, and ease of synthesis. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential for non-specific binding.
未来方向
There are several future directions for the use of Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate in scientific research. One potential direction is the development of Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate as a fluorescent probe for the detection of metal ions in biological systems. Another potential direction is the use of Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate as a potential drug candidate for the treatment of cancer and Alzheimer's disease. Further research is needed to explore the potential of Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate in these and other scientific research areas.
Conclusion:
In conclusion, Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate is a compound that has shown promise in various scientific research applications. Its ease of synthesis, low toxicity, and high selectivity and sensitivity make it a valuable tool for researchers. Further research is needed to explore its potential in various scientific research areas and to develop it as a potential drug candidate for the treatment of various diseases.
合成方法
Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate has been synthesized using various methods, including the Knoevenagel condensation reaction, the Gewald reaction, and the Hantzsch reaction. The Knoevenagel condensation reaction involves the reaction between ethyl cyanoacetate and 3-methyl-5-phenyl-2-thiophenecarboxaldehyde in the presence of a base. The Gewald reaction involves the reaction between 2-aminothiophenol and α,β-unsaturated ketones in the presence of a base. The Hantzsch reaction involves the reaction between 2-aminothiophenol, an aldehyde, and a β-ketoester in the presence of a base. These synthesis methods have been optimized to obtain high yields of Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate.
科学研究应用
Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate has been used in various scientific research applications, including as a fluorescent probe for imaging biological systems, as a ligand for metal ions, and as a potential drug candidate for the treatment of cancer and Alzheimer's disease. Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate has shown promising results in these applications, and further research is needed to explore its potential in other scientific research areas.
属性
产品名称 |
Ethyl 4-cyano-3-methyl-5-phenyl-2-thiophenecarboxylate |
|---|---|
分子式 |
C15H13NO2S |
分子量 |
271.3 g/mol |
IUPAC 名称 |
ethyl 4-cyano-3-methyl-5-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C15H13NO2S/c1-3-18-15(17)13-10(2)12(9-16)14(19-13)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3 |
InChI 键 |
GGOSRWANOFIBSB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)C2=CC=CC=C2)C#N)C |
规范 SMILES |
CCOC(=O)C1=C(C(=C(S1)C2=CC=CC=C2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)

![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)

![2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B273559.png)
![2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B273561.png)
![2-(4-Methylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B273563.png)


![2-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropylnicotinamide](/img/structure/B273574.png)

![N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B273582.png)